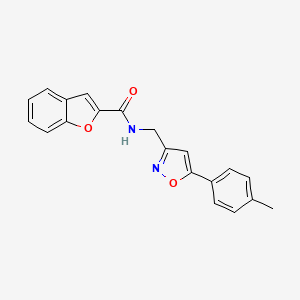

N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

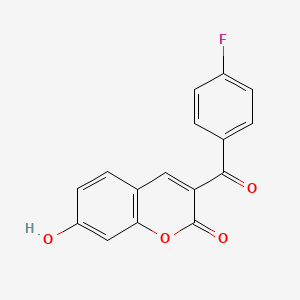

“N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide” is a chemical compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It also contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Molecular Structure Analysis

The molecular structure of this compound includes an isoxazole ring and a benzofuran ring . The isoxazole ring is a five-membered heterocyclic moiety , and the benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . For benzofuran derivatives, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Scientific Research Applications

Catalysis and Organic Synthesis

The compound exhibits promising catalytic properties due to its functional groups. Researchers have explored its use in various reactions, such as Suzuki-Miyaura cross-coupling reactions. For instance, a 5-(p-Tolyl)isoxazol-3-amine-Palladium(II) Complex has been synthesized and applied as a catalyst in Suzuki-Miyaura reactions in water . This highlights its potential in green chemistry and sustainable synthesis.

Antifungal Activity

Structurally related compounds have been investigated for their antifungal properties. For example, Liu et al. synthesized derivatives of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested them against fungal pathogens like Botrytis cinerea and Rhizoctonia cerealis . While direct data on our compound is scarce, exploring its antifungal potential could be valuable.

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in many aspects, given the significant biological activities of many benzofuran compounds . Additionally, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name |

N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c1-13-6-8-14(9-7-13)18-11-16(22-25-18)12-21-20(23)19-10-15-4-2-3-5-17(15)24-19/h2-11H,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMBOGXSSJWFJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2796243.png)

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2796245.png)

![N-(2-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2796246.png)

![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2796247.png)

![N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2796249.png)

![1-(3-chloro-4-methylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796251.png)

![ethyl 1-(2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2796253.png)

![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2796261.png)

![7-tert-butyl-2-mercapto-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2796265.png)